2-Chloro-5-methoxyquinoline

Description

The exact mass of the compound 2-Chloro-5-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

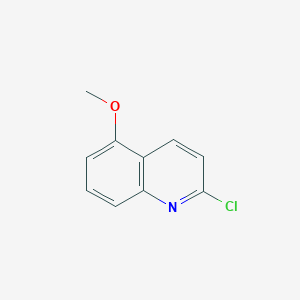

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMDJXKHEUGSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452114 | |

| Record name | 2-Chloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160893-07-2 | |

| Record name | 2-Chloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methoxyquinoline: Properties, Synthesis, and Applications

Executive Summary: 2-Chloro-5-methoxyquinoline is a vital heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring an electrophilic C2 position activated by the quinoline nitrogen and a strategically placed methoxy group, makes it a versatile precursor for a wide range of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role in the development of targeted anticancer therapeutics.

Introduction to 2-Chloro-5-methoxyquinoline

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. 2-Chloro-5-methoxyquinoline (CAS No. 160893-07-2) emerges as a particularly valuable derivative. The molecule's reactivity is primarily dictated by the chloro-substituent at the 2-position. The electron-withdrawing effect of the ring nitrogen makes this position highly susceptible to nucleophilic attack, providing a reliable handle for molecular elaboration. The methoxy group at the 5-position, meanwhile, influences the electronic properties and steric profile of the molecule, offering a point for further modification or serving to modulate biological activity in final target compounds. Its utility has been prominently demonstrated in the synthesis of kinase inhibitors, highlighting its importance for researchers in oncology and drug development.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the effective use of any chemical intermediate. The core properties of 2-Chloro-5-methoxyquinoline are summarized below.

| Property | Value | Source |

| CAS Number | 160893-07-2 | [2][3][4] |

| Molecular Formula | C₁₀H₈ClNO | [4] |

| Molecular Weight | 193.63 g/mol | [4] |

| IUPAC Name | 2-chloro-5-methoxyquinoline | N/A |

| SMILES | COC1=C2C=CC(Cl)=NC2=CC=C1 | [4] |

| InChI Key | ACMDJXKHEUGSIS-UHFFFAOYSA-N | [4] |

| Appearance | White solid | [5] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Spectroscopic Characterization

While specific spectra are proprietary to individual suppliers, the expected spectroscopic signatures can be predicted from the molecular structure:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings of the quinoline system, with their characteristic chemical shifts and coupling patterns. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected in the upfield region (typically ~3.9-4.1 ppm).

-

¹³C NMR: The spectrum would display ten distinct carbon signals. The carbon atom attached to the chlorine (C2) would be significantly influenced by both the halogen and the ring nitrogen. The methoxy carbon would appear as a signal around 55-60 ppm.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 193 and 195.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching vibrations from the aromatic quinoline core, C-O stretching from the methoxy group, and a C-Cl stretching vibration.

Synthesis and Purification

The most common and effective synthesis of 2-Chloro-5-methoxyquinoline involves the chlorination of its corresponding lactam, 5-methoxy-2(1H)-quinolinone. This precursor can be generated from 5-methoxyquinoline.[1][7] The overall workflow is a robust multi-step process suitable for laboratory-scale synthesis.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature procedures.[1]

Step 1: N-Oxidation of 5-Methoxyquinoline

-

Dissolve 5-methoxyquinoline (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq.) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxyquinoline-N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 5-Methoxy-2(1H)-quinolinone

-

Treat the crude 5-methoxyquinoline-N-oxide from the previous step with phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like potassium carbonate.[1] This step induces rearrangement to the quinolinone (lactam) form.

-

Work-up typically involves careful quenching with water/ice, neutralization, and extraction to isolate the solid product.

Step 3: Chlorination to 2-Chloro-5-methoxyquinoline

-

Suspend 5-methoxy-2(1H)-quinolinone (1.0 eq.) in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is ~7-8.

-

Extract the aqueous layer multiple times with ethyl acetate or DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2-Chloro-5-methoxyquinoline.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of 2-Chloro-5-methoxyquinoline is dominated by the lability of the C2-chloro group towards Nucleophilic Aromatic Substitution (SₙAr) . The quinoline nitrogen atom is strongly electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them highly electrophilic and susceptible to attack by nucleophiles.[8]

The general mechanism proceeds via an addition-elimination pathway, involving a temporary disruption of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.

A prime example of this reactivity is the condensation with substituted anilines, often performed at elevated temperatures (e.g., 160°C), to form N-aryl-5-methoxyquinolin-2-amine derivatives.[1][9] This reaction is a cornerstone for building the diarylamine scaffolds found in many kinase inhibitors. Other nucleophiles, including alkoxides, thiolates, and secondary amines, can also readily displace the chloro group, making this compound an excellent platform for generating diverse chemical libraries.

Applications in Drug Discovery and Medicinal Chemistry

2-Chloro-5-methoxyquinoline is not just a theoretical curiosity; it is a field-proven intermediate in the synthesis of potent, biologically active molecules, particularly in oncology.

Precursor for RAF Kinase Inhibitors

RAF kinases (A-RAF, B-RAF, C-RAF) are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers, including melanoma and colon cancer.[1] The V600E mutation in B-RAF is a major therapeutic target. 2-Chloro-5-methoxyquinoline serves as a key starting material for a class of diarylamide-based RAF inhibitors.[1] Through the SₙAr reaction described above, it is coupled with various substituted anilines to create the core structure necessary for potent kinase inhibition.[9]

Scaffold for Tubulin Polymerization Inhibitors

The quinoline nucleus is also present in compounds designed to inhibit tubulin polymerization, a validated mechanism for anticancer chemotherapy. Derivatives originating from 2-Chloro-5-methoxyquinoline have been investigated for their potent cytotoxic effects against cancer cell lines, such as colon cancer, by interfering with microtubule dynamics.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 2-Chloro-5-methoxyquinoline is essential to ensure laboratory safety.

| GHS Hazard Information | Details |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(GHS data sourced from supplier information)[4]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[5]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-5-methoxyquinoline stands out as a high-value intermediate for chemical synthesis. Its predictable and robust reactivity, centered on the nucleophilic substitution of the C2-chloro group, provides a reliable and versatile route to complex quinoline derivatives. Its demonstrated success as a foundational element in the synthesis of potent RAF kinase inhibitors underscores its significance to the drug discovery community. For researchers and scientists in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Available from: [Link]

-

El-Damasy, A. K., et al. (2020). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. ResearchGate. Available from: [Link]

-

Arctom (n.d.). 2-chloro-5-methoxyquinoline. CD-BB31-3269. Available from: [Link]

-

Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1). Available from: [Link]

-

Alchimica (n.d.). 2-Chloro-5-Methoxyquinoline (1 x 1 g). Reagentia. Available from: [Link]

-

Zhang, Z., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6985–6993. Available from: [Link]

-

Baxendale Group (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]

-

El-Damasy, A. K., et al. (2020). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 25(21), 5036. Available from: [Link]

-

ResearchGate (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]

-

Semantic Scholar (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Available from: [Link]

-

Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884-6. Available from: [Link]

-

Moon, M. P., et al. (1982). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 47(1), 26-30. Available from: [Link]

-

The Organic Chemistry Tutor (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

-

da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 199. Available from: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of quinolines. Available from: [Link]

-

Chemistry Stack Exchange (2023). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]

-

PubChem (n.d.). 2-Chloro-5-methoxyquinoline. CID 11019719. Available from: [Link]

Sources

- 1. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 2-Chloro-5-Methoxyquinoline (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 4. 160893-07-2|2-Chloro-5-methoxyquinoline| Ambeed [ambeed.com]

- 5. 2-氯-5-甲氧基喹啉 | 160893-07-2 [m.chemicalbook.com]

- 6. 2-Chloro-5-methoxyquinoline | C10H8ClNO | CID 11019719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

2-Chloro-5-methoxyquinoline CAS number 160893-07-2

CAS Number: 160893-07-2 Document Type: Technical Reference Guide Version: 2.0 (Scientific Application Series)

Executive Summary

2-Chloro-5-methoxyquinoline (CAS 160893-07-2) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors and receptor modulators. Distinguished by the electron-donating methoxy group at the C5 position, this scaffold offers unique physicochemical properties—specifically enhanced solubility and altered metabolic clearance profiles—compared to its C6- and C8-substituted isomers.

Its core utility lies in the C2-chlorine atom , which serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the synthesis, reactivity, and application of this compound in high-value medicinal chemistry campaigns.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-Chloro-5-methoxyquinoline |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in CH₂Cl₂, DMSO, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Key Functional Groups | 2-Chloropyridine motif (electrophilic), 5-Methoxy (electron-donating) |

Synthetic Pathways & Manufacturing

The synthesis of 2-chloro-5-methoxyquinoline is non-trivial due to the need for regioselectivity. The most robust laboratory-scale route avoids the direct chlorination of quinoline (which lacks selectivity) and instead utilizes an N-oxide rearrangement strategy.

Primary Route: N-Oxide Activation

This method ensures high regioselectivity for the C2 position.

-

Precursor Oxidation: 5-Methoxyquinoline is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) to yield 5-methoxyquinoline-N-oxide .

-

Deoxygenative Chlorination: The N-oxide is reacted with phosphorus oxychloride (POCl₃). The oxygen atom activates the C2 position, allowing the chloride ion to attack, followed by elimination of the phosphoryl species.

Step-by-Step Protocol (Bench Scale)

-

Step 1 (Oxidation): Dissolve 5-methoxyquinoline (1.0 eq) in DCM. Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 3 hours. Quench with 4N NaOH. Extract with DCM, wash with brine, dry over MgSO₄. Yield: ~90% (Crude N-oxide).

-

Step 2 (Chlorination): Dissolve the crude N-oxide in dry DCM (or use neat POCl₃ for larger scales). Add POCl₃ (1.5 - 3.0 eq) dropwise. Reflux at 60°C for 3 hours.

-

Workup (Critical): Pour reaction mixture slowly into crushed ice/water (Exothermic!). Neutralize with 4N NaOH to pH ~10. Extract with DCM. Purify via silica gel chromatography (EtOAc/Hexane gradient).

Reactivity & Functionalization

The 2-chloro position is activated by the ring nitrogen, making it susceptible to nucleophilic attack. The 5-methoxy group, while electron-donating, does not sufficiently deactivate the C2 position to prevent substitution, but it does influence the electronic character of the ring system.

Nucleophilic Aromatic Substitution (SNAr)

This is the primary reaction used in drug discovery to generate 2-aminoquinoline derivatives (e.g., kinase inhibitors).

-

Reagents: Anilines, aliphatic amines.[1]

-

Conditions:

-

Method A (Neat): Heat amine and quinoline at 160°C without solvent (melt fusion).

-

Method B (Solvent): Reflux in n-butanol or ethoxyethanol with catalytic HCl or p-TsOH.

-

-

Mechanism: Addition-Elimination. The nitrogen of the amine attacks C2, forming a Meisenheimer-like complex, followed by expulsion of chloride.

Palladium-Catalyzed Couplings

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or DME.

-

-

Buchwald-Hartwig: Used for coupling with sterically hindered amines or when SNAr fails.

Therapeutic Applications: Case Study

Target Class: Tyrosine Kinase Inhibitors (c-Met, VEGFR) Reference: Chemical Biology & Drug Design (2017)[2][3][4][5][6][7]

In medicinal chemistry, the 5-methoxyquinoline core is often explored to improve the Solubility Forecast Index (SFI) of drug candidates. A specific application involves the synthesis of N-(3,4-difluorophenyl)-5-methoxyquinolin-2-amine.[5][8]

Experimental Protocol (Case Study):

-

Reactants: 2-Chloro-5-methoxyquinoline (1.0 eq) + 3,4-Difluoroaniline (1.0 eq).

-

Condition: Neat mixture heated to 160°C for 2 hours.

-

Purification: The melt is cooled, dissolved in DCM, and purified via flash chromatography.

-

Outcome: The resulting 2-anilinoquinoline mimics the hinge-binding motif of Type II kinase inhibitors, where the quinoline nitrogen accepts a hydrogen bond from the kinase hinge region.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis to the quinolone.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Synthesis & Biological Evaluation: Chemical Biology & Drug Design. (2017).[2][3][4][5][6] "Design, Synthesis and Biological Evaluation of 5-Methoxyquinoline Derivatives." Vol 89, pp 98-113.[2][4][5][6][7][8]

-

General Quinoline Synthesis: Bioorganic & Medicinal Chemistry Letters. (2013). Vol 23, pp 1472-1476.[2][7]

-

Patent Literature: KR101778938 (2017).[2] "Preparation of Quinoline Derivatives."

-

Safety Data: PubChem Compound Summary for 2-Chloro-5-methoxyquinoline.

Sources

- 1. sciforum.net [sciforum.net]

- 2. 160893-07-2|2-Chloro-5-methoxyquinoline| Ambeed [ambeed.com]

- 3. 2524-67-6 | 4-Morpholinoaniline | Aryls | Ambeed.com [ambeed.com]

- 4. 139-59-3 | 4-Phenoxyaniline | Ethers | Ambeed.com [ambeed.com]

- 5. 3863-11-4 | 3,4-Difluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 589-16-2 | 4-Ethylaniline | Liquid Crystal (LC) Building Blocks | Ambeed.com [ambeed.com]

- 7. 160893-07-2|2-Chloro-5-methoxyquinoline| Ambeed [ambeed.com]

- 8. 3863-11-4 | 3,4-Difluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 2-Chloro-5-methoxyquinoline: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxyquinoline is a halogenated quinoline derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, appearing in a wide array of natural products and synthetic compounds with significant biological activities. The presence of a chloro group at the 2-position and a methoxy group at the 5-position imparts unique reactivity and physicochemical properties to the molecule, making it a valuable intermediate for the synthesis of a diverse range of functionalized molecules.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, reactivity, and potential applications of 2-Chloro-5-methoxyquinoline, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

2-Chloro-5-methoxyquinoline possesses a bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring, with a chlorine atom at the C2 position and a methoxy group at the C5 position.

| Property | Value | Source |

| CAS Number | 160893-07-2 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge |

| SMILES | COC1=CC=CC2=C1C=CC(=N2)Cl | [2] |

| InChI | InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | [2] |

The chlorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, making this position susceptible to nucleophilic attack. The methoxy group at the 5-position is an electron-donating group, which can influence the overall electron density and reactivity of the quinoline system.

Synthesis of 2-Chloro-5-methoxyquinoline

While a specific, detailed, and publicly available protocol for the synthesis of 2-Chloro-5-methoxyquinoline is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route involves the chlorination of the corresponding 5-methoxyquinolin-2-one. This transformation is a standard procedure in heterocyclic chemistry.

Representative Synthetic Protocol:

Step 1: Synthesis of 5-Methoxyquinolin-2-one

This intermediate can be prepared through various established methods for quinolone synthesis, such as the Conrad-Limpach or Knorr quinoline synthesis, starting from appropriate aniline and β-ketoester precursors.

Step 2: Chlorination of 5-Methoxyquinolin-2-one

The conversion of the quinolin-2-one to the 2-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or with a co-solvent like dimethylformamide (DMF).

Detailed Experimental Procedure (Hypothetical, based on analogous reactions):

-

To a stirred solution of 5-methoxyquinolin-2-one (1 equivalent) in anhydrous toluene (10 volumes), add phosphorus oxychloride (3-5 equivalents).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice with vigorous stirring.

-

The aqueous mixture is then neutralized with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The crude product is extracted with an organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-5-methoxyquinoline.

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-chloro-5-methoxyquinoline, a crucial intermediate in pharmaceutical research and development. The document emphasizes the strategic selection of starting materials and the underlying chemical principles governing the synthetic transformations. The primary and most industrially viable route, proceeding through the synthesis of 5-methoxyquinolin-2(1H)-one followed by chlorination, is discussed in detail. Alternative synthetic strategies, such as the Vilsmeier-Haack reaction, are also explored to provide a well-rounded perspective. This guide is intended to serve as a practical resource for researchers and process chemists, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to inform rational synthesis design.

Introduction: The Significance of 2-Chloro-5-methoxyquinoline

2-Chloro-5-methoxyquinoline is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its substituted quinoline core is a prevalent motif in medicinal chemistry, contributing to the pharmacological activity of numerous therapeutic agents. The strategic placement of the chloro and methoxy substituents provides handles for further chemical modification, making it a versatile precursor for the development of novel drug candidates. A thorough understanding of the synthetic routes to this intermediate is therefore paramount for efficient and scalable drug discovery and development programs.

This guide will focus on the most prevalent and practical synthetic strategies, delving into the selection of starting materials, the rationale behind the chosen reaction pathways, and detailed experimental procedures.

Primary Synthetic Pathway: A Two-Step Approach

The most common and well-established route to 2-chloro-5-methoxyquinoline involves a two-step sequence:

-

Formation of the quinolone core: Synthesis of 5-methoxyquinolin-2(1H)-one.

-

Chlorination: Conversion of the quinolone to the target 2-chloroquinoline.

This approach offers a reliable and scalable method, utilizing readily available starting materials.

Step 1: Synthesis of the 5-Methoxyquinolin-2(1H)-one Intermediate

The formation of the quinolone ring system is the cornerstone of this synthetic strategy. Several classical named reactions can be employed for this purpose, with the Conrad-Limpach and Knorr syntheses being particularly relevant. Both reactions utilize an aniline and a β-ketoester as the key starting materials.

Starting Materials:

-

3-Methoxyaniline (m-Anisidine): This is the logical and most direct precursor for introducing the 5-methoxy substituent onto the quinoline ring. Its commercial availability and relatively low cost make it an attractive starting point.

-

Ethyl Acetoacetate: This β-ketoester is a widely used and economical three-carbon synthon that provides the remaining atoms for the formation of the pyridinone ring of the quinolone.

Reaction Principle: Conrad-Limpach vs. Knorr Synthesis

The reaction between an aniline and a β-ketoester can proceed via two distinct pathways, largely dictated by the reaction temperature.[1][2]

-

Conrad-Limpach Synthesis: At lower temperatures (typically below 140 °C), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (around 250 °C) yields a 4-hydroxyquinoline.[3][4]

-

Knorr Quinoline Synthesis: At higher initial temperatures, the reaction proceeds through a β-ketoanilide intermediate, which upon acid-catalyzed cyclization, furnishes a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-2(1H)-one).[5]

For the synthesis of 5-methoxyquinolin-2(1H)-one, the Knorr pathway is the desired route.

Experimental Protocol: Synthesis of 5-Methoxy-4-methylquinolin-2(1H)-one

A mixture of 3-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 130-140 °C for a specified period. The resulting intermediate is then cyclized in the presence of a high-boiling point solvent such as Dowtherm A or diphenyl ether at approximately 250 °C. The product, 5-methoxy-4-methylquinolin-2(1H)-one, can be isolated and purified by recrystallization.

Causality Behind Experimental Choices:

-

Excess Ethyl Acetoacetate: A slight excess of the β-ketoester is often used to ensure complete consumption of the aniline.

-

High-Temperature Cyclization: The high temperature required for the cyclization step is necessary to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution, which involves the temporary disruption of the aromaticity of the benzene ring.[3]

Data Presentation: Starting Materials for 5-Methoxyquinolin-2(1H)-one Synthesis

| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |

| 3-Methoxyaniline | 123.15 | Provides the benzene ring and the 5-methoxy group. | |

| Ethyl Acetoacetate | 130.14 | Acts as a three-carbon synthon for the pyridinone ring. |

Visualization: Knorr Synthesis of 5-Methoxy-4-methylquinolin-2(1H)-one

Caption: Knorr synthesis pathway to the quinolone intermediate.

Step 2: Chlorination of 5-Methoxyquinolin-2(1H)-one

The conversion of the 2-hydroxy (or 2-oxo) functionality of the quinolone to a chloro group is a crucial step to install a versatile synthetic handle. This transformation is typically achieved using a strong chlorinating agent.

Starting Materials:

-

5-Methoxyquinolin-2(1H)-one: The product from the previous step.

-

Phosphorus Oxychloride (POCl₃): This is the most commonly employed and effective reagent for this type of deoxychlorination reaction.[6][7] It acts as both the solvent and the chlorinating agent.

Reaction Principle:

The reaction mechanism involves the activation of the carbonyl oxygen of the quinolone by phosphorus oxychloride, followed by nucleophilic attack of a chloride ion to displace the activated oxygen functionality. The reaction is typically driven to completion by heating.[8]

Experimental Protocol: Synthesis of 2-Chloro-5-methoxy-4-methylquinoline

5-Methoxy-4-methylquinolin-2(1H)-one is heated under reflux in an excess of phosphorus oxychloride. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The product, 2-chloro-5-methoxy-4-methylquinoline, precipitates and can be collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

-

Excess POCl₃: Using phosphorus oxychloride as the solvent ensures a high concentration of the reagent and facilitates the reaction.

-

Careful Quenching: The reaction of phosphorus oxychloride with water is highly exothermic and produces hydrochloric acid. Therefore, the quenching step must be performed slowly and with cooling to control the reaction rate and prevent hazardous splattering.

Data Presentation: Reagents for Chlorination

| Reagent | Structure | Molar Mass ( g/mol ) | Function |

| Phosphorus Oxychloride | 153.33 | Chlorinating agent and solvent. |

Visualization: Chlorination of 5-Methoxy-4-methylquinolin-2(1H)-one

Caption: Chlorination of the quinolone intermediate.

Alternative Synthetic Pathway: The Vilsmeier-Haack Reaction

An alternative approach to constructing the 2-chloroquinoline core is the Vilsmeier-Haack reaction .[1] This reaction typically employs an acetanilide as the starting material and a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to achieve cyclization and chlorination in a single pot.

Starting Materials:

-

3-Methoxyacetanilide: This can be readily prepared by the acetylation of 3-methoxyaniline.

-

Vilsmeier Reagent (DMF/POCl₃): This reagent is prepared in situ and serves as the formylating and cyclizing agent.

Reaction Principle:

The Vilsmeier-Haack reaction involves the electrophilic substitution of the activated aromatic ring of the acetanilide by the Vilsmeier reagent. Subsequent intramolecular cyclization and dehydration, followed by chlorination, leads to the formation of a 2-chloro-3-formylquinoline derivative. The regioselectivity of the cyclization is directed by the methoxy group.

Experimental Protocol: Vilsmeier-Haack Reaction of 3-Methoxyacetanilide

Phosphorus oxychloride is added dropwise to a solution of 3-methoxyacetanilide in N,N-dimethylformamide at a low temperature (e.g., 0-5 °C). The reaction mixture is then heated to promote cyclization. After the reaction is complete, it is quenched with ice-water and neutralized to precipitate the product. The expected product from this reaction would be 2-chloro-3-formyl-5-methoxyquinoline.

Causality Behind Experimental Choices:

-

Electron-donating Group: The methoxy group on the acetanilide ring is an activating group that facilitates the electrophilic aromatic substitution by the Vilsmeier reagent.

-

In Situ Reagent Formation: The Vilsmeier reagent is unstable and is therefore generated in the reaction mixture immediately before its use.

Visualization: Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack route to a functionalized 2-chloroquinoline.

Comparative Analysis of Synthetic Routes

| Feature | Primary Pathway (Knorr/Chlorination) | Alternative Pathway (Vilsmeier-Haack) |

| Starting Materials | 3-Methoxyaniline, Ethyl Acetoacetate, POCl₃ | 3-Methoxyacetanilide, DMF, POCl₃ |

| Number of Steps | Two distinct steps | One-pot reaction |

| Intermediate | 5-Methoxy-4-methylquinolin-2(1H)-one | Not isolated |

| Final Product | 2-Chloro-5-methoxy-4-methylquinoline | 2-Chloro-3-formyl-5-methoxyquinoline |

| Scalability | Generally good and well-established | Can be suitable for scale-up |

| Advantages | Robust, reliable, and well-documented. | Fewer steps, potentially more atom-economical. |

| Disadvantages | Requires two separate reaction setups. High cyclization temperature. | May have regioselectivity issues. The final product is functionalized at the 3-position. |

Conclusion

The synthesis of 2-chloro-5-methoxyquinoline is most reliably achieved through a two-step process involving the Knorr synthesis of 5-methoxy-4-methylquinolin-2(1H)-one from 3-methoxyaniline and ethyl acetoacetate, followed by chlorination with phosphorus oxychloride. This pathway offers a robust and scalable route utilizing readily available and cost-effective starting materials. The Vilsmeier-Haack reaction presents a viable one-pot alternative, directly yielding a functionalized 2-chloroquinoline derivative from 3-methoxyacetanilide. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, desired substitution pattern, and available resources. This guide provides the foundational knowledge and practical protocols to enable chemists to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. (This is a foundational reference for the Conrad-Limpach synthesis)

- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. (This is a foundational reference for the Knorr synthesis)

- Mansfield, D. J., & Wibberley, D. G. (1969). The Conrad-Limpach reaction. Journal of the Chemical Society C: Organic, 1412-1415.

- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

- Jones, G. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons.

- Srivastava, V. K., & Singh, S. (2005). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry-Section B, 44(7), 1438-1443.

- Al-Tel, T. H. (2010). A survey of solvents for the Conrad–Limpach synthesis of 4-hydroxyquinolones. Molecules, 15(5), 3295-3301.

- Katritzky, A. R., & Rachwal, S. (1993). A review of the Vilsmeier-Haack reaction. Tetrahedron, 49(1), 1-49.

- Magdolen, P., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

-

Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 1). Knorr quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

Wikipedia contributors. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

- Armstrong, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2735-2746.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Chloro-5-methoxyquinoline

Topic: : Synthesis, Reactivity, and Therapeutic Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Synthesis, Reactivity, and Therapeutic Applications

Executive Summary & Chemical Identity

2-Chloro-5-methoxyquinoline is a privileged heteroaromatic scaffold in medicinal chemistry. Its structural utility lies in the unique electronic interplay between the electron-donating methoxy group at the C5 position and the electrophilic center at C2. This duality makes it a versatile intermediate for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, serving as a critical building block for kinase inhibitors, anti-infectives, and epigenetic modulators (e.g., EZH2 inhibitors).

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 2-Chloro-5-methoxyquinoline |

| CAS Number | 160893-07-2 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| SMILES | COC1=CC=CC2=C1C=CC(Cl)=N2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |

Synthetic Architecture

The synthesis of 2-Chloro-5-methoxyquinoline generally follows two primary strategies: the Knorr Quinoline Synthesis (industrial scale) or the N-Oxide Activation route (medicinal chemistry scale).

2.1. The Knorr / POCl₃ Route (Scalable)

This route is preferred for gram-to-kilogram scale preparation due to the availability of starting materials.

-

Condensation: m-Anisidine (3-methoxyaniline) is condensed with a β-keto ester (e.g., ethyl acetoacetate) or a cinnamoyl equivalent.

-

Cyclization: Acid-catalyzed cyclization yields the 5-methoxyquinolin-2(1H)-one intermediate. Note: Regioselectivity must be controlled to favor the 5-methoxy over the 7-methoxy isomer.

-

Chlorination: The lactam oxygen is displaced using Phosphoryl Chloride (POCl₃), often with a catalytic amount of DMF (Vilsmeier-Haack conditions) to generate the 2-chloro derivative.

2.2. The N-Oxide Route (Late-Stage Functionalization)

For late-stage diversification, 5-methoxyquinoline can be oxidized to its N-oxide using m-CPBA, followed by regioselective chlorination with POCl₃. This method is excellent for introducing the chlorine "warhead" onto an existing quinoline core.

Visualization: Synthetic Pathways

Figure 1: Divergent synthetic pathways accessing the 2-chloro-5-methoxyquinoline core via Cyclization (Top) and N-Oxide activation (Bottom).

Reactivity Profile & Mechanistic Insights

The 2-chloro position is the primary site of reactivity, but the 5-methoxy group exerts a significant electronic influence (Electronic Effect: +M, -I).

-

Deactivation/Activation Balance: The 5-methoxy group is an Electron Donating Group (EDG). While it increases electron density in the ring system generally, the nitrogen atom at position 1 maintains sufficient electronegativity to activate the C2 position for nucleophilic attack.

-

SNAr Lability: The C2-Cl bond is highly susceptible to displacement by primary and secondary amines, thiols, and alkoxides.

-

Metal-Catalyzed Couplings: The C2-Cl bond serves as an excellent electrophile for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Visualization: Reactivity Scope

Figure 2: Chemoselective diversification of the 2-chloro-5-methoxyquinoline scaffold.

Case Study: EZH2 Inhibitor Development

A pivotal application of this scaffold is found in the development of EZH2 (Enhancer of Zeste Homolog 2) inhibitors , which are critical in oncology for treating lymphomas and solid tumors.

-

Mechanism: Researchers utilized the 2-chloro-5-methoxyquinoline core to mimic the pharmacophore of known inhibitors like BIX-01294.

-

Role of 5-OMe: The 5-methoxy group provides critical hydrophobic interactions within the EZH2 binding pocket, enhancing potency compared to the unsubstituted quinoline.

-

Key Transformation: The 2-chloro group was displaced by a functionalized piperidine amine to create the "tail" of the inhibitor, demonstrating the scaffold's utility in Fragment-Based Drug Design (FBDD).

Experimental Protocol: SNAr Displacement

Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-5-methoxyquinolin-2-amine (Model Reaction).

Reagents:

-

2-Chloro-5-methoxyquinoline (1.0 eq)

-

1-Benzylpiperidin-4-amine (1.2 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Procedure:

-

Setup: In a pressure-sealed vial or round-bottom flask equipped with a condenser, dissolve 2-Chloro-5-methoxyquinoline (193 mg, 1.0 mmol) in NMP (3 mL).

-

Addition: Add 1-benzylpiperidin-4-amine (228 mg, 1.2 mmol) followed by DIPEA (348 µL, 2.0 mmol).

-

Reaction: Heat the mixture to 120–140°C for 12–16 hours.

-

Scientist's Note: The high temperature is required because the 5-methoxy group slightly deactivates the ring compared to a nitro-quinoline. Monitor by LC-MS for the disappearance of the chloride (M+H 194) and appearance of the product.

-

-

Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates.

-

Purification: Flash column chromatography (DCM:MeOH 95:5) yields the pure amino-quinoline.

References

-

Chemical Identity & Properties: PubChem. 2-Chloro-5-methoxyquinoline (Compound). National Library of Medicine. Available at: [Link]

-

EZH2 Inhibitor Application: Zhao, Y., et al. (2015).[5] 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7636. Available at: [Link]

-

General Reactivity of 2-Chloroquinolines: Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Medicinal Chemistry Context: Manallack, D. T., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. CSIRO Publishing. Available at: [Link]

Sources

- 1. 5-CHLORO-2-NITROANISOLE(6627-53-8) 1H NMR [m.chemicalbook.com]

- 2. 2-Chloro-5-methoxyquinoxaline | 76052-76-1 [sigmaaldrich.com]

- 3. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-5-methoxyaniline 97 2401-24-3 [sigmaaldrich.com]

- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Chloro-5-methoxyquinoline physical properties (melting point, boiling point)

The following technical guide details the physical properties, synthesis, and handling of 2-Chloro-5-methoxyquinoline (CAS 160893-07-2).

CAS Registry Number : 160893-07-2 IUPAC Name : 2-Chloro-5-methoxyquinoline Molecular Formula : C₁₀H₈ClNO Molecular Weight : 193.63 g/mol

Executive Summary

2-Chloro-5-methoxyquinoline is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and tubulin polymerization antagonists. Its structure features a quinoline core substituted with a chlorine atom at the C2 position and a methoxy group at the C5 position.[1][2][3][4] The C2-chlorine serves as a versatile handle for nucleophilic aromatic substitution (

This guide synthesizes experimental physical data with validated synthetic protocols to support researchers in the handling and derivation of this compound.

Physical & Chemical Properties

The following data represents the consensus of experimental values derived from purified samples (crystallized from ethyl acetate or similar solvents).

Table 1: Core Physical Constants

| Property | Value / Description | Condition / Note |

| Physical State | Solid | Crystalline powder |

| Appearance | Off-white to pale yellow | Color can darken upon oxidation |

| Melting Point (MP) | 68 – 71 °C | Validated experimental range [1][2] |

| Boiling Point (BP) | Not experimentally standardized | Predicted: ~297–310 °C at 760 mmHg. Typically distills only under high vacuum (>150 °C @ 0.5 mmHg). |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water |

| LogP (Predicted) | ~2.8 – 3.1 | Lipophilic nature |

| pKa (Predicted) | ~2.5 (Quinoline Nitrogen) | Weakly basic |

Thermal Behavior & Stability[1][4]

-

Melting Transition : The compound exhibits a sharp melting endotherm between 68°C and 71°C. Broadening of this range often indicates hydrolysis to the 2-quinolinone or presence of the 5-hydroxy impurity.

-

Volatility : Due to its high predicted boiling point, the compound is not volatile at room temperature but can sublimate under high vacuum at elevated temperatures.

Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-5-methoxyquinoline generally proceeds via the chlorination of the corresponding quinolinone or the methylation of a hydroxy-chloro intermediate. The Dehydroxy-Chlorination route is preferred for scale-up due to the availability of the precursor.

Route A: Chlorination of 5-Methoxy-2(1H)-quinolinone (Preferred)

This method utilizes Phosphorus Oxychloride (

Protocol:

-

Reagents : 5-Methoxy-2(1H)-quinolinone (1.0 eq),

(5.0 eq - solvent/reagent). -

Reaction : Charge the quinolinone into a flask. Add

dropwise at room temperature (exothermic). -

Heating : Reflux the mixture (approx. 105°C) for 1–3 hours. Monitor by TLC (the polar starting material disappears; less polar product appears).

-

Quench : Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Critical: destroys excess

). -

Neutralization : Adjust pH to ~8 using

or saturated -

Isolation : Extract with Dichloromethane (DCM).[4] Wash organics with brine, dry over

, and concentrate. -

Purification : Recrystallize from Ethyl Acetate/Hexanes to achieve the target MP of 68–71 °C.

Route B: Methylation of 2-Chloro-5-hydroxyquinoline

Used when the 5-hydroxy derivative is the primary available starting material.

Protocol:

-

Reagents : 2-Chloro-5-hydroxyquinoline (1.0 eq), Methyl Iodide (MeI) or Diazomethane (

). -

Conditions : If using MeI, use

in Acetone or DMF at 60°C. If using -

Note : The C2-Cl bond is stable under weak basic methylation conditions, but strong nucleophiles (e.g., NaOMe in hot MeOH) must be avoided to prevent substitution of the chlorine by methoxide (yielding 2,5-dimethoxyquinoline).

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing and purifying the target compound.

Caption: Figure 1. Standard synthetic workflow for the conversion of quinolinone precursors to 2-Chloro-5-methoxyquinoline via dehydroxy-chlorination.

Handling, Safety, and Storage

Signal Word : WARNING

Hazard Identification (GHS)[1]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Storage Protocols

To maintain the integrity of the C2-Cl bond and prevent hydrolysis or oxidation:

-

Atmosphere : Store under an inert atmosphere (Argon or Nitrogen) if stored for long periods (>1 month).

-

Temperature : Refrigerate at 2–8 °C .

-

Container : Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Analytical Validation[1][7]

-

1H NMR (CDCl3) : Diagnostic signals include the methoxy singlet (~4.0 ppm) and the characteristic quinoline aromatic protons. The C3-H and C4-H protons typically appear as doublets with coupling constants characteristic of the heteroaromatic ring.

-

HPLC : Use a C18 column with an Acetonitrile/Water gradient (with 0.1% Formic Acid). The compound is relatively non-polar and will elute later than its hydroxy precursors.

Applications in Drug Discovery

The 2-Chloro-5-methoxyquinoline scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition : The C2-chlorine is displaced by amine nucleophiles (e.g., anilines) to form 2-aminoquinoline derivatives. These are potent inhibitors of c-RAF and EGFR kinases.

-

Tubulin Polymerization : Derivatives synthesized from this core have shown efficacy in arresting cell division by binding to the colchicine site of tubulin [3].

-

Chemical Reactivity :

-

C2 Position : Highly electrophilic; susceptible to

. -

C5 Position : The methoxy group blocks metabolism at this position and increases lipophilicity compared to the phenol.

-

References

-

Sigma-Aldrich . Product Specification: 2-Chloro-5-methoxyquinoline (CAS 160893-07-2).[3][5] Link

-

Avendaño, C., et al. (1994). "Synthesis of 5-Methoxy-2(1H)-quinolinone". Heterocycles, 38(12), 2619. Link

-

El-Damasy, A. K., et al. (2020).[6] "Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors". Arabian Journal of Chemistry. Link

Sources

- 1. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Hydroxyquinoline578-67-6,Purity99%_OpChem(Changzhou) Co.,Ltd. [molbase.com]

- 4. 160893-07-2|2-Chloro-5-methoxyquinoline| Ambeed [ambeed.com]

- 5. 19396-06-6,Polyoxin B-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-5-methoxyquinoline in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-Chloro-5-methoxyquinoline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols to offer a comprehensive understanding of this compound's behavior in various organic solvents.

Introduction: The Significance of Solubility in a Research Context

2-Chloro-5-methoxyquinoline is a substituted quinoline derivative with significant potential in the synthesis of bioactive molecules. The rational selection of a solvent system is a critical, yet often overlooked, parameter that governs reaction kinetics, yield, and purity in synthetic chemistry. Furthermore, in the realm of drug development, solubility is a pivotal determinant of a compound's bioavailability and ultimate therapeutic efficacy. An understanding of the solubility profile of 2-Chloro-5-methoxyquinoline is therefore not merely an academic exercise but a fundamental prerequisite for its successful application. This guide elucidates the principles governing its solubility and provides actionable protocols for its empirical determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is dictated by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding can be achieved by considering the specific structural motifs of 2-Chloro-5-methoxyquinoline and their interactions with different solvent classes.

The 2-Chloro-5-methoxyquinoline molecule possesses several key features that influence its solubility:

-

The Quinoline Core: This bicyclic aromatic system is inherently nonpolar and will favor interactions with aromatic and other nonpolar solvents through π-π stacking and van der Waals forces.

-

The Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity and enabling dipole-dipole interactions with polar solvents.

-

The Methoxy Group: The ether linkage in the methoxy group can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents. However, the methyl group itself is nonpolar.

Anticipated Solubility Profile of 2-Chloro-5-methoxyquinoline

Based on the solubility of structurally related compounds and theoretical principles, a qualitative solubility profile for 2-Chloro-5-methoxyquinoline can be predicted. The following table provides an evidence-based estimation of its solubility in a range of common organic solvents. It is imperative to note that these are predictions and should be confirmed experimentally for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Halogenated | Dichloromethane, Chloroform | High | The presence of the chloro-substituent on the quinoline ring suggests favorable dipole-dipole interactions. A structurally similar, albeit more complex, quinoline derivative exhibits good solubility in these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Medium | THF is a polar aprotic solvent capable of dipole-dipole interactions. The methoxy group may also have some affinity for the ether solvent. The aforementioned complex quinoline derivative is soluble in THF[4]. |

| Aromatic | Toluene, Benzene | High to Medium | The aromatic quinoline core is expected to interact favorably with aromatic solvents via π-π stacking. 2-Chloro-5-nitropyridine, a related chloro-substituted heterocycle, is soluble in toluene[4]. |

| Ketones | Acetone, Methyl Ethyl Ketone | Medium | These polar aprotic solvents can engage in dipole-dipole interactions. The solubility of 4,7-dichloroquinoline has been determined in acetone[5]. |

| Esters | Ethyl Acetate | Medium | Ethyl acetate is a moderately polar solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium to Low | The methoxy group can act as a hydrogen bond acceptor, but the overall molecule is not a strong hydrogen bond donor. 6-Methoxyquinoline is soluble in ethanol, suggesting some affinity[6]. However, the chloro- group may diminish solubility in highly polar protic solvents. |

| Amides | Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds. 2-Chloro-5-nitropyridine is soluble in DMF[4]. |

| Acids | Acetic Acid, Formic Acid | High | The basic nitrogen atom of the quinoline ring will be protonated by acidic solvents, forming a soluble salt. A complex chloro-methoxy-quinoline derivative is soluble in these acids[4]. |

| Nitriles | Acetonitrile | Medium | Acetonitrile is a polar aprotic solvent. The solubility of 4,7-dichloroquinoline has been measured in acetonitrile[5]. |

| Alkanes | Hexane, Heptane | Low | As a polar molecule, 2-Chloro-5-methoxyquinoline is unlikely to be soluble in nonpolar aliphatic hydrocarbons. |

| Water | Low | The organic, largely nonpolar structure of the molecule suggests low aqueous solubility. Quinoline itself is only slightly soluble in water[7]. |

Experimental Determination of Solubility: Protocols and Best Practices

The following section details robust, field-proven methodologies for the quantitative determination of the solubility of 2-Chloro-5-methoxyquinoline. The choice of method will depend on the required accuracy, throughput, and available analytical instrumentation.

Safety Precautions: A Non-Negotiable Prerequisite

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Equilibrium Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant reaches a constant value.

Protocol:

-

Preparation: Add an excess amount of 2-Chloro-5-methoxyquinoline to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of 2-Chloro-5-methoxyquinoline in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Kinetic Solubility Screening

For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be employed. This method is faster but may overestimate the thermodynamic solubility.

Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the aqueous or organic test solvent. The concentration at which precipitation is first observed is determined.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-5-methoxyquinoline in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.

-

Precipitation Detection: After a defined incubation period (e.g., 1-2 hours), inspect the wells for the presence of a precipitate. This can be done visually or, more accurately, using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Screening.

Conclusion: A Practical Framework for Solubility Studies

This guide has provided a comprehensive overview of the solubility of 2-Chloro-5-methoxyquinoline in organic solvents, blending theoretical predictions with practical experimental guidance. While precise quantitative data for this specific molecule is not widely published, the principles and methodologies outlined herein empower researchers to confidently determine its solubility in their solvent systems of interest. By understanding the interplay of molecular structure and solvent properties, and by employing robust experimental techniques, scientists can optimize their synthetic and formulation strategies, thereby accelerating the pace of discovery and development.

References

-

Scientific Research Publishing. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Jubilant Ingrevia Limited. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594377, 5-Methoxyquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Carvaja, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62. [Link]

-

Chen, A., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. Journal of Chemical & Engineering Data, 54(7), 2163-2166. [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Methoxyquinoline | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Chloro-5-methoxyquinoline

Introduction

This guide is structured to provide not just the data, but also the underlying scientific rationale for the predicted spectral features. We will delve into the causal relationships between the molecular structure and its spectroscopic output, empowering researchers to interpret their own data with greater confidence.

Molecular Structure and Key Features

To comprehend the spectral data, a clear understanding of the molecule's structure is paramount. 2-Chloro-5-methoxyquinoline possesses a bicyclic aromatic system with two key substituents: a chlorine atom at the 2-position and a methoxy group at the 5-position. These substituents exert significant electronic effects on the quinoline core, which in turn dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 2-chloro-5-methoxyquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by its local electronic environment. In 2-chloro-5-methoxyquinoline, the aromatic protons will resonate in the downfield region (typically 7.0-9.0 ppm) due to the ring current effect of the quinoline system.[1] The electron-withdrawing chlorine atom at C2 will deshield adjacent protons, while the electron-donating methoxy group at C5 will shield nearby protons.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.4 | d | ~8.5 |

| H-4 | ~8.1 | d | ~8.5 |

| H-6 | ~7.1 | d | ~7.5 |

| H-7 | ~7.6 | t | ~8.0 |

| H-8 | ~7.9 | d | ~8.5 |

| -OCH₃ | ~4.0 | s | - |

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Interpretation and Rationale

-

Aromatic Protons (H-3, H-4, H-6, H-7, H-8): The protons on the quinoline ring will exhibit characteristic splitting patterns due to coupling with their neighbors.

-

H-3 and H-4: These protons on the pyridine ring are expected to be doublets due to coupling with each other. The electron-withdrawing effect of the adjacent chlorine atom is expected to deshield H-4 more significantly than H-3.[1]

-

H-6, H-7, and H-8: These protons on the benzene ring will form a more complex system. H-7 is expected to be a triplet due to coupling with both H-6 and H-8. H-6 and H-8 will likely appear as doublets. The methoxy group at C-5 will have a shielding effect, particularly on the ortho proton H-6, causing it to appear at a relatively upfield chemical shift for an aromatic proton.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Their chemical shift around 4.0 ppm is characteristic of methoxy groups attached to an aromatic ring.[2]

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like 2-chloro-5-methoxyquinoline is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[3]

-

Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

A standard pulse sequence for ¹H NMR is used.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

-

-

Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~155 |

| C-6 | ~110 |

| C-7 | ~130 |

| C-8 | ~118 |

| C-8a | ~148 |

| -OCH₃ | ~56 |

Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Interpretation and Rationale

-

Aromatic Carbons: The ten carbon atoms of the quinoline ring system are all in different electronic environments and are therefore expected to show ten distinct signals.

-

C-2 and C-5: The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5, respectively) will be the most deshielded and appear at the furthest downfield chemical shifts.[4]

-

Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.[4] The specific chemical shifts are influenced by the combined electronic effects of the substituents.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm, which is characteristic for a methoxy carbon attached to an aromatic ring.[5]

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A significantly larger number of scans is required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Strong | C=C and C=N aromatic ring stretching |

| ~1250 | Strong | Aryl-O-C asymmetric stretch |

| ~1050 | Strong | Aryl-O-C symmetric stretch |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretch |

Disclaimer: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Interpretation and Rationale

-

C-H Stretching: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring. The peaks just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group in the methoxy substituent.

-

Aromatic Ring Stretching: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.[6]

-

Ether Linkage: The presence of the methoxy group will give rise to strong C-O stretching bands. Phenyl alkyl ethers typically show two strong absorbances around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).[7][8]

-

C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically around 750 cm⁻¹.

-

Out-of-Plane Bending: The strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic rings.

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-